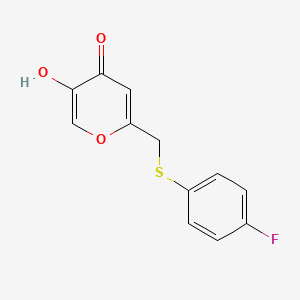![molecular formula C23H25N5O3 B2830494 9-(furan-2-ylmethyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 850720-37-5](/img/structure/B2830494.png)
9-(furan-2-ylmethyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “9-(furan-2-ylmethyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a pyrimidine derivative. Pyrimidine derivatives, including those with a pyrano[2,3-d]pyrimidine-2,4-dione scaffold, have been studied for their potential as inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . These compounds have shown promising activity in inhibiting PARP-1 and have anti-proliferative activity against certain human cancer cell lines .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues were synthesized as potential inhibitors against PARP-1 . Another study reported the synthesis of new fused pyrano[4,3-b]pyridine derivatives from ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate .Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
The synthesis of compounds with complex structures involving furan, pyrimidine, and purine moieties, such as the one , often involves multi-step reactions that offer a wide range of functionalization possibilities. For instance, the synthesis of functionalized pyrimidine derivatives has been explored through reactions that yield various heterocyclic compounds, which are crucial in developing pharmacologically active agents (Akçamur et al., 1988; Sarıpınar et al., 2006). These methodologies can provide a framework for synthesizing and manipulating the structure of interest for specific research applications.
Antiallergic Activity
Research into furo[2,3-b][1,8]naphthyridine and 4H-furo[2,3-d]pyrido[1,2-a]pyrimidine derivatives has revealed potential antiallergic properties, indicating that compounds with similar structures might also possess therapeutic potential (Kuo et al., 1988). This suggests that the molecule could be investigated for its potential in treating allergic conditions.
Heterocyclic Compound Synthesis
The compound's structure also suggests relevance in the synthesis of heterocyclic compounds, which are significant in pharmaceutical research. Studies have demonstrated various methodologies for constructing molecules containing pyridine and pyridazine fragments (Aniskova et al., 2017), which could be analogous to the pathways employed for synthesizing or modifying the compound of interest.
Theoretical Studies
Theoretical investigations into related molecules have shed light on their structural and electronic properties (Essa & Jalbout, 2008). Such studies can inform the design and optimization of new compounds with desired biological or physical properties.
Novel Methodologies and Applications
Innovative synthetic methodologies have been developed for the construction of structurally complex heterocycles, including those involving furo and pyrimidine moieties (De Coen et al., 2015). These approaches could be applied to the synthesis and further exploration of the compound for potential applications in material science or as biological probes.
Wirkmechanismus
Zukünftige Richtungen
The future directions for this compound could involve further studies to evaluate its potential as a therapeutic agent, particularly in the context of cancer treatment. The synthesized compounds could be further evaluated for their inhibitory activity towards PARP-1 and examined for their anti-proliferative activity against other human cancer cell lines .
Eigenschaften
IUPAC Name |
9-(furan-2-ylmethyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-25-20-19(21(29)28(23(25)30)13-5-10-17-8-3-2-4-9-17)27-14-7-12-26(22(27)24-20)16-18-11-6-15-31-18/h2-4,6,8-9,11,15H,5,7,10,12-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDWUSRXPUEXFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCCC3=CC=CC=C3)N4CCCN(C4=N2)CC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide](/img/structure/B2830412.png)
![11-(3,4-Dimethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2830413.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2830417.png)
![6-Cyano-N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B2830418.png)
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2830419.png)
![Methyl 2-[(3-methoxy-1-methylpyrazol-4-yl)amino]acetate](/img/structure/B2830422.png)
![1-(2-Ethylphenyl)-4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2830423.png)


![6-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)pyrimidin-4-one](/img/structure/B2830429.png)

![2-[[4-Fluoro-2-(trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B2830433.png)
